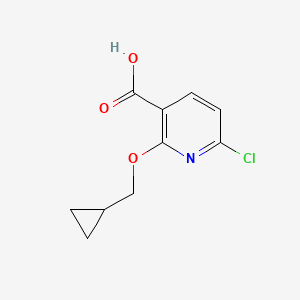

6-Chloro-2-(cyclopropylmethoxy)nicotinic acid

CAS No.:

Cat. No.: VC20359771

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClNO3 |

|---|---|

| Molecular Weight | 227.64 g/mol |

| IUPAC Name | 6-chloro-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H10ClNO3/c11-8-4-3-7(10(13)14)9(12-8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) |

| Standard InChI Key | MWLQMVWBCPHSBI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1COC2=C(C=CC(=N2)Cl)C(=O)O |

Introduction

6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is a chemical compound belonging to the class of nicotinic acids. It is characterized by a chlorine atom at the 6-position and a cyclopropylmethoxy group at the 2-position of the pyridine ring. The molecular formula of this compound is C12H14ClNO3, with a molecular weight of approximately 257.7 g/mol . This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Synthesis Methods

The synthesis of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, the synthesis involves manipulating the pyridine ring to introduce the chlorine and cyclopropylmethoxy groups at the desired positions.

Biological Activity and Potential Applications

Research indicates that 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid exhibits significant biological activity, particularly in modulating nicotinic acetylcholine receptors. It has been studied for its potential therapeutic effects in neurological disorders and as an anti-inflammatory agent. The compound's unique structure allows it to interact selectively with specific receptor subtypes, which is crucial for developing targeted therapies.

| Application Area | Potential Use |

|---|---|

| Neurological Disorders | Therapeutic Effects |

| Anti-inflammatory | Potential Treatment |

Interaction Studies

Interaction studies involving 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid have demonstrated its binding affinity to nicotinic acetylcholine receptors. These studies often employ radiolabeled ligands and various assay techniques to determine the compound's efficacy and potency compared to other known ligands. Such data are essential for understanding its mechanism of action and therapeutic potential.

Comparison with Analogous Compounds

Several compounds share structural similarities with 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Bromo-2-(cyclopropylmethoxy)nicotinic acid | Bromine instead of chlorine | Different halogen may affect receptor binding |

| 2-(Cyclopropylmethoxy)nicotinic acid | Lacks chlorine substitution at the 6-position | Potentially different biological activity |

| 6-Fluoro-2-(cyclopropylmethoxy)nicotinic acid | Fluorine instead of chlorine | May exhibit different pharmacokinetic properties |

The uniqueness of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid lies in its specific halogen substitution pattern, which influences its binding affinity and selectivity towards nicotinic receptors compared to other analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume